molecular formula C18H22N4 B14187370 4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) CAS No. 885609-02-9

4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)

Cat. No.: B14187370
CAS No.: 885609-02-9
M. Wt: 294.4 g/mol
InChI Key: HTSPKIMKLXWHOA-UHFFFAOYSA-N
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Description

4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by its two pyrazole rings connected via a 1,3-phenylenebis(methylene) linker. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) typically involves a multi-step reaction process. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 1,3-phenylenebis(methylene) dibromide in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the pyrazole ring is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and cleaved caspase-3 . It can also inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) is unique due to its specific linker position and the presence of two 3,5-dimethyl-1H-pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

885609-02-9

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

4-[[3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenyl]methyl]-3,5-dimethyl-1H-pyrazole

InChI

InChI=1S/C18H22N4/c1-11-17(12(2)20-19-11)9-15-6-5-7-16(8-15)10-18-13(3)21-22-14(18)4/h5-8H,9-10H2,1-4H3,(H,19,20)(H,21,22)

InChI Key

HTSPKIMKLXWHOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CC2=CC(=CC=C2)CC3=C(NN=C3C)C

Origin of Product

United States

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